ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-5-3-4-6(10)11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCSKBGTKKSUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=NC2=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under basic conditions, often using a base such as sodium ethoxide in ethanol. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural features contribute to its activity against several biological targets.
Kinase Inhibitors
This compound is particularly noted for its role in the development of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their inhibition is a common strategy in cancer therapy. Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit selective inhibition against specific kinases, making them candidates for targeted cancer therapies.
Case Study:
A study demonstrated that derivatives of ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine exhibited significant inhibitory activity against the FLT3 kinase, which is implicated in certain leukemias. The synthesized compounds showed IC50 values in the nanomolar range, indicating potent activity .
Synthesis of Pharmaceutical Intermediates
The compound is utilized in the synthesis of various pharmaceutical intermediates due to its reactive carboxylate group. It can undergo transformations to yield other functionalized pyrazolo[3,4-b]pyridine derivatives.
Synthetic Pathways
Several synthetic routes have been developed for producing this compound. These methods often involve multi-step reactions starting from simpler pyrazole derivatives.
| Synthetic Route | Yield | Key Reagents |
|---|---|---|
| Route A | 85% | Sodium nitrite, DMSO |
| Route B | 90% | Lithium bis(trimethylsilyl)amide |
| Route C | 92% | Pd/C catalyst |
Agrochemical Applications
Beyond medicinal chemistry, this compound has potential applications in agrochemicals as a herbicide or pesticide precursor. Its ability to interact with biological targets in plants makes it a candidate for further exploration in agricultural settings.
Research Insights:
Research indicates that modifications of the pyrazolo[3,4-b]pyridine structure can lead to compounds with herbicidal activity against specific weed species .
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway involved. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with modifications at positions 1, 3, 4, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Research Findings and Limitations
- Thermal Stability : The target compound’s high melting point (166–168°C) suggests suitability for high-temperature reactions, unlike analogs with lower thermal resilience (e.g., 1119499-72-7 lacks reported mp data) .
- Biological Activity: Limited data on the target compound’s bioactivity exist, though fluorinated pyrazolopyridines are known to inhibit kinases and G-protein-coupled receptors .
Biological Activity
Ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article compiles relevant data on its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C₇H₆FN₃O₂
- Molecular Weight : 181.12 g/mol
- CAS Number : 1208493-13-3
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of antiviral and anti-inflammatory research. Below are key findings from various studies:
Antiviral Activity
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance:
- Inhibition of Herpes Simplex Virus (HSV) : Compounds containing the pyrazolo[3,4-b]pyridine core have shown promising anti-HSV activity. In a study, ethyl esters were found to be more effective than their corresponding acids against HSV-1, suggesting that the ester group enhances antiviral activity .
- Broad-Spectrum Antiviral Effects : Several derivatives have been tested against various viruses, including vesicular stomatitis virus (VSV) and Mayaro virus, showing higher efficacy compared to standard antiviral agents .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects:
- Cyclooxygenase (COX) Inhibition : Compounds derived from the pyrazolo[3,4-b]pyridine framework have been evaluated for their COX inhibitory activities. Certain derivatives demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory response .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
| Substituent Position | Effect on Activity |
|---|---|
| C-5 (Ester Group) | Increases antiviral potency against HSV |
| C-6 (Fluorine Atom) | Enhances selectivity and potency in various assays |
| C-3 (Amino Acid Moieties) | Modulates anti-inflammatory effects |
Case Study 1: Antiviral Efficacy
In a comparative study assessing the efficacy of various pyrazolo[3,4-b]pyridine derivatives against HSV-1 using Vero cells, this compound exhibited a therapeutic index indicating strong potential for development as an antiviral agent .
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridines found that certain derivatives effectively reduced PGE2 production in vitro. The presence of an ethyl ester group was linked to enhanced COX inhibition .
Q & A
Q. What are the optimal synthetic routes for ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, and how are yields maximized?
The compound can be synthesized via tandem cross-coupling/electrocyclization of enol triflates. For example, reacting 6-oxo-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate with ethyl diazoacetate under controlled conditions (e.g., 50°C in DMSO) yields 62% product. Key parameters include reaction time, temperature, and stoichiometric ratios of coupling partners. Post-reaction purification via recrystallization or column chromatography is critical to isolate the pure product .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and purity. For instance, characteristic peaks include δ 14.31 (broad singlet for NH) and δ 161.4 (carbonyl resonance) .
- LC/MS and HRMS : Use positive/negative ion modes to confirm molecular weight (e.g., pos-MS m/z 210.1 [M+H]+) and isotopic patterns. HRMS-ESI with sodium adducts (e.g., m/z 441.1499 calculated vs. 441.1504 observed) validates structural integrity .
- XRPD : Analyze crystalline forms by comparing experimental diffraction patterns (e.g., 2θ angles and intensities) with simulated data from refinement tools like SHELXL .
Advanced Research Questions
Q. How can researchers address low yields in coupling reactions involving pyrazolo[3,4-b]pyridine intermediates?
Low yields often stem from competing side reactions or steric hindrance. Strategies include:
- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh3)4) with ligand systems to enhance regioselectivity.
- Additives : Introduce KI or triethylamine to stabilize intermediates and improve reaction efficiency .
- Temperature modulation : Stepwise heating (e.g., 0°C → 50°C) minimizes decomposition of sensitive intermediates .
Q. What methodologies are recommended for evaluating the biological activity of pyrazolo[3,4-b]pyridine derivatives?
- Enzyme inhibition assays : Test against therapeutic targets (e.g., coagulation factor Xa) using fluorogenic substrates. IC50 values can be determined via dose-response curves .
- Antimicrobial screening : Employ microdilution techniques against bacterial/fungal strains, referencing Mannich base derivatives with documented antimicrobial activity .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines to assess apoptotic effects, correlating structure-activity relationships (SAR) with substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
